2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl- 2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl-
Brand Name: Vulcanchem
CAS No.: 68413-85-4
VCID: VC18446800
InChI: InChI=1S/C20H15ClN4/c21-14-11-12-17-18(13-14)25-20(23-16-9-5-2-6-10-16)19(24-17)22-15-7-3-1-4-8-15/h1-13H,(H,22,24)(H,23,25)
SMILES:
Molecular Formula: C20H15ClN4
Molecular Weight: 346.8 g/mol

2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl-

CAS No.: 68413-85-4

Cat. No.: VC18446800

Molecular Formula: C20H15ClN4

Molecular Weight: 346.8 g/mol

* For research use only. Not for human or veterinary use.

2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl- - 68413-85-4

Specification

CAS No. 68413-85-4
Molecular Formula C20H15ClN4
Molecular Weight 346.8 g/mol
IUPAC Name 6-chloro-2-N,3-N-diphenylquinoxaline-2,3-diamine
Standard InChI InChI=1S/C20H15ClN4/c21-14-11-12-17-18(13-14)25-20(23-16-9-5-2-6-10-16)19(24-17)22-15-7-3-1-4-8-15/h1-13H,(H,22,24)(H,23,25)
Standard InChI Key FAWDYLYVVKBRJB-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NC2=NC3=C(C=C(C=C3)Cl)N=C2NC4=CC=CC=C4

Introduction

2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl- is a complex organic compound with the molecular formula C20H15ClN4 and a molecular weight of approximately 346.82 g/mol . This compound belongs to the quinoxaline family, which is known for its diverse biological activities and applications in pharmaceutical research.

2.2. LogP Value

The logP value of 2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl- is reported to be 4.84, indicating a moderate level of lipophilicity . This characteristic can influence its solubility and interaction with biological systems.

2.3. CAS Number and InChI Key

The CAS number for this compound is 68413-85-4, and its InChI key is FAWDYLYVVKBRJB-UHFFFAOYSA-N .

3.1. HPLC Analysis

2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl- can be analyzed using reverse-phase high-performance liquid chromatography (HPLC) on columns such as the Newcrom R1. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be replaced with formic acid for mass spectrometry (MS) compatibility .

3.2. Scalability and Applications

This HPLC method is scalable and suitable for preparative separations, making it useful for isolating impurities and studying pharmacokinetics .

Data Table

PropertyValueDescription
Molecular FormulaC20H15ClN4Chemical composition
Molecular Weight346.82 g/molMass of the compound
LogP4.84Measure of lipophilicity
CAS Number68413-85-4Unique identifier
InChI KeyFAWDYLYVVKBRJB-UHFFFAOYSA-NStructural identifier

Future Directions

Future studies should focus on exploring the biological activities of 2,3-Quinoxalinediamine, 6-chloro-N,N'-diphenyl-, including its potential anticancer and antiviral properties. Additionally, optimizing its synthesis and analytical methods could enhance its utility in pharmaceutical research.

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